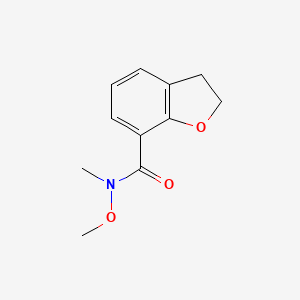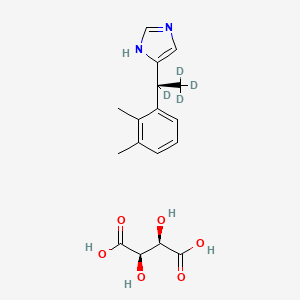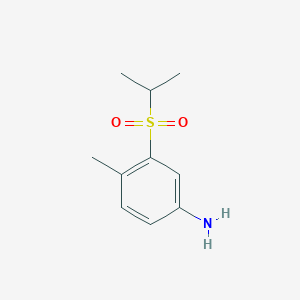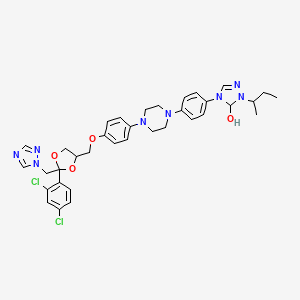
Itraconazole-hydroxy 100 microg/mL in Acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy Itraconazole is a metabolite of Itraconazole, a well-known antifungal agent. It is used in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. This compound has garnered attention due to its potential therapeutic effects and its role in drug metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxy Itraconazole can be synthesized through various chemical reactions involving Itraconazole. The synthetic routes typically involve the modification of the Itraconazole molecule to introduce hydroxyl groups. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of Hydroxy Itraconazole involves large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while ensuring safety and environmental compliance. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Hydroxy Itraconazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed to introduce different functional groups.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives of Itraconazole, which exhibit enhanced antifungal properties and improved pharmacokinetic profiles.
Scientific Research Applications
Hydroxy Itraconazole is extensively used in scientific research due to its antifungal properties and its role as a metabolite of Itraconazole. It is employed in studies related to:
Chemistry: Investigating the synthesis and structural modifications of antifungal agents.
Biology: Studying the biological activity and mechanisms of action of antifungal compounds.
Medicine: Developing new antifungal therapies and understanding drug metabolism.
Industry: Enhancing the production processes of antifungal agents and ensuring quality control.
Mechanism of Action
Hydroxy Itraconazole exerts its effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to the weakening and eventual death of the fungal cells. The compound targets specific molecular pathways involved in ergosterol synthesis, making it an effective antifungal agent.
Comparison with Similar Compounds
Hydroxy Itraconazole is compared with other triazole antifungal agents such as Fluconazole, Voriconazole, and Posaconazole. While these compounds share similar mechanisms of action, Hydroxy Itraconazole is unique in its enhanced metabolic stability and improved pharmacokinetic properties. This makes it a valuable candidate for further research and development in antifungal therapy.
List of Similar Compounds
Fluconazole
Voriconazole
Posaconazole
Itraconazole
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C35H40Cl2N8O4 |
|---|---|
Molecular Weight |
707.6 g/mol |
IUPAC Name |
2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-ol |
InChI |
InChI=1S/C35H40Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31,34,46H,3,14-17,19-21H2,1-2H3 |
InChI Key |
KHDVLIXZARJRJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


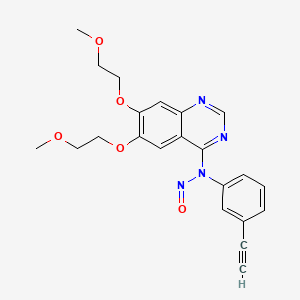
![N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B15354967.png)
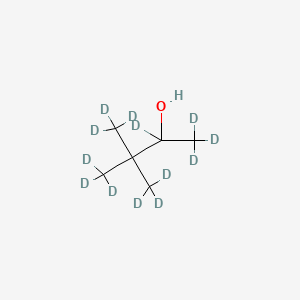
![8-cyclopentyl-5-methyl-2,6-bis((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15354973.png)
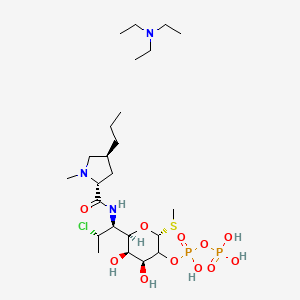
![5-[(2-Amino-4-methylpentanoyl)amino]-2-hydroxybenzoic acid;hydrochloride](/img/structure/B15354997.png)

![(1S,3S,5S)-2-((S)-2-Amino-2-((1s,3R,5S,7R)-4-oxoadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B15355008.png)
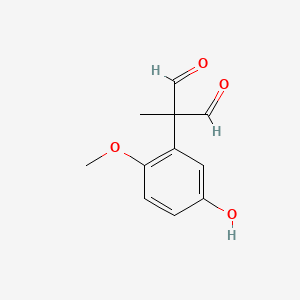
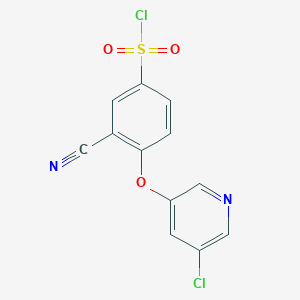
![3-Amino-N-(benzo[c][1,2,5]thiadiazol-4-yl)propanethioamide](/img/structure/B15355016.png)
